Benzo[a]naphtho[8,1,2-cde]naphthacene
Overview
Description
Benzo[a]naphtho[8,1,2-cde]naphthacene is a complex organic compound with the molecular formula C28H16 . It is an ethylnylated acene that is a conducting polymer, which can be used as a donor material . It has a high photoluminescence and quantum yield that makes it a promising candidate in the development of single crystal electronic material .
Molecular Structure Analysis
The molecular structure of Benzo[a]naphtho[8,1,2-cde]naphthacene is quite complex. It consists of multiple fused aromatic rings, which contribute to its unique properties . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
Condensation Products and Spectroscopy :
- The condensation reaction of 7H-benzo[de]naphthacene-7-one, a related compound, in fused salt using zinc dust, yielded various products including benzo[cd]naphtho[2,3-f]anthra[3,2,1-lm]perylene, indicating potential applications in synthesizing new polycyclic aromatic hydrocarbons (PAHs) (Fujimaki et al., 2004).
- Mass spectra analysis of six violanthrene samples, including class B with dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene, showed the effect of overcrowding in condensed aromatic rings, valuable for understanding the properties of complex PAHs (Ueda et al., 1983).
Supercritical Fuel Pyrolysis :
- Tribenzo[cd,ghi,lm]perylene, another closely related compound, was identified as a product of supercritical pyrolysis of fuels, suggesting its formation in combustion processes and relevance in environmental studies (Mcclaine et al., 2007).
Synthesis of Novel Compounds :
- Dibenzo[h,rst]naphtho[8,1,2-cde]pentaphene was synthesized through the condensation of specific ketones with zinc dust, demonstrating a method for creating new PAHs (Fujisawa et al., 1999).
Organic Field-Effect Transistor Applications :
- Large π-extended thienoacenes with internal thieno[3,2-b]thiophene substructures, similar in structure to benzo[a]naphtho[8,1,2-cde]naphthacene, were evaluated for use in thin-film organic field-effect transistors, indicating potential applications in electronics (Yamamoto et al., 2012).
Antitumor Activity :
- Naphthannelated azepinones, structurally related to benzo[a]naphtho[8,1,2-cde]naphthacene, were synthesized and evaluated for antitumor activity, suggesting potential medicinal applications (Bleeker & Kunick, 1999).
Molecular Electronics :
- Stable phenalenyl radicals, including helical benzo[a]naphtho[8,1,2-jkl]xanthenium, were synthesized and characterized, highlighting their potential in molecular electronics (Anamimoghadam et al., 2015).
Characterization of Polycyclic Aromatic Hydrocarbons :
- The identification and quantification of seven fused aromatic rings C26H14 PAHs in a complex mixture from coal tar, involving naphtho[8,1,2-bcd]perylene, similar to benzo[a]naphtho[8,1,2-cde]naphthacene, is significant for environmental and analytical chemistry (Oña-Ruales et al., 2016).
properties
IUPAC Name |
heptacyclo[14.10.2.03,12.05,10.013,27.020,28.021,26]octacosa-1,3,5,7,9,11,13(27),14,16(28),17,19,21,23,25-tetradecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16/c1-2-7-19-15-25-20(14-18(19)6-1)16-26-22-10-4-3-9-21(22)23-11-5-8-17-12-13-24(25)28(26)27(17)23/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOPXRNZORJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=CC=CC=C6C7=CC=CC(=C75)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172754 | |
Record name | Benzo(a)naphtho(8,1,2-cde)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[a]naphtho[8,1,2-cde]naphthacene | |
CAS RN |
192-70-1 | |
Record name | Benzo[a]naphtho[8,1,2-cde]naphthacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(e)naphtho(2,3-a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[e]naphtho[2,3-a]pyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(a)naphtho(8,1,2-cde)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZO(E)NAPHTHO(2,3-A)PYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8OBM0T9U5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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